M5 Muscarinic Receptor Inhibitory Activity: Class-Level Structure-Activity Relationship (SAR) Context
The compound is explicitly encompassed by the Markush structure in US20230303552A1, which claims arylsulfonyl derivatives as inhibitors of the M5 muscarinic acetylcholine receptor [1]. This patent establishes that compounds within this class can be competitive or non-competitive inhibitors, showing potential for treating substance-related disorders, anxiety, and depression. While the patent does not provide isolated quantitative data for this specific compound, it defines the SAR where the piperidine-3-carboxamide scaffold, the methylsulfonyl group, and the specific thiazole substitution are critical for conferring M5 inhibitory activity. The closest class-level comparators, such as analogs with piperidine-4-carboxamide or benzothiazole substituents, are claimed in separate, non-overlapping scopes, indicating that the substitution pattern of 1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide represents a distinct chemical space within the M5 inhibitor patent landscape.
| Evidence Dimension | Compound structural inclusion within a specific composition-of-matter claim for M5 receptor inhibitors |
|---|---|
| Target Compound Data | Claimed in US20230303552A1 (genus encompassing the exact structure) |
| Comparator Or Baseline | Close analogs: piperidine-4-carboxamide derivatives (claimed separately); benzothiazole derivatives (claimed in a different patent family). |
| Quantified Difference | Not quantifiable; the differentiation is based on distinct chemical structure leading to a different patent scope and, by inference, a different binding mode. |
| Conditions | Patent family US20230303552A1 (Arylsulfonyl derivatives as M5 inhibitors) |
Why This Matters
Patent exclusivity and structural novelty signal a distinct pharmacological profile, making it a non-interchangeable tool compound for investigating M5 receptor pharmacology.
- [1] Beshore, D. C., et al. (2023). Arylsulfonyl derivatives and their use as muscarinic acetylcholine receptor m5 inhibitors. US Patent Application US20230303552A1. View Source
